

Application Note: Quantification of (-)-Cyclophenin in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: (-)-Cyclophenin

Cat. No.: B15576796

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Abstract

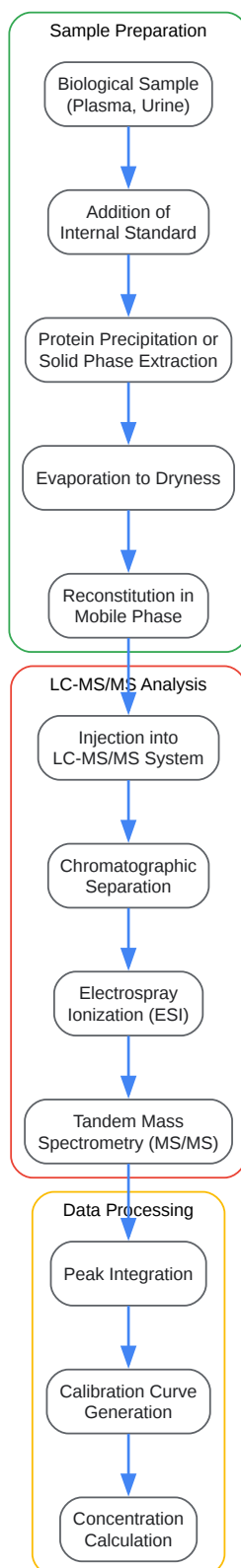
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **(-)-Cyclophenin** in biological matrices, such as plasma and urine. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, toxicological analysis, and other research applications requiring precise measurement of **(-)-Cyclophenin**. The described method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

(-)-Cyclophenin is a mycotoxin produced by various species of *Penicillium* and *Aspergillus* fungi. Its presence in biological systems can be indicative of exposure and may have toxicological implications. Accurate and reliable quantification of **(-)-Cyclophenin** in biological samples is crucial for understanding its pharmacokinetics, metabolism, and potential health effects.^[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for determining trace levels of compounds in complex biological matrices.^{[2][3]} This application note provides a detailed protocol for the extraction and quantification of **(-)-Cyclophenin** using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of **(-)-Cycloopenin** is depicted below.



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Caption: Experimental workflow for **(-)-Cyclophenin** quantification.

Experimental Protocols

Materials and Reagents

- **(-)-Cyclophenin** reference standard
- Internal Standard (IS), e.g., a stable isotope-labeled **(-)-Cyclophenin**
- LC-MS grade methanol, acetonitrile, and water
- LC-MS grade formic acid
- Human plasma and urine (drug-free)
- Solid Phase Extraction (SPE) cartridges (if applicable)
- 96-well plates and collection plates

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.

- LC System: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
- Analytical Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for sample cleanup in high-protein matrices like plasma.^[4]

- Pipette 50 µL of the biological sample (plasma) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
- Add 10 µL of the internal standard working solution.

- Add 150 μ L of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or well.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)

SPE can provide a cleaner extract compared to protein precipitation, which may be necessary for achieving lower limits of quantification.^[5]

- Pipette 100 μ L of the biological sample (urine or plasma) into a clean tube.
- Add 10 μ L of the internal standard working solution.
- Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |
|--------------------|--|
| Column | C18, 2.1 x 50 mm, 1.8 μ m |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μ L |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value (Example) |
|--|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined empirically |
| (-)-Cyclophenin | e.g., Q1: m/z 287.1 -> Q3: m/z 188.1 (Quantifier) |
| e.g., Q1: m/z 287.1 -> Q3: m/z 160.1 (Qualifier) | |
| Internal Standard | To be determined empirically |

Quantitative Data Summary

The following tables present example data that would be generated during method validation.

Table 1: Calibration Curve for **(-)-Cyclophenin** in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
|-----------------------|-----------------------------------|------------|
| 0.5 | 0.012 | 102.5 |
| 1.0 | 0.025 | 101.0 |
| 5.0 | 0.128 | 98.7 |
| 10.0 | 0.255 | 99.8 |
| 50.0 | 1.278 | 100.5 |
| 100.0 | 2.560 | 99.2 |
| 500.0 | 12.850 | 98.9 |
| 1000.0 | 25.680 | 99.5 |
| Linear Range | 0.5 - 1000 ng/mL | |
| r ² | > 0.995 | |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
|----------|-----------------------|--------------------------------|------------------------|---------------------------------|------------------------|
| LLOQ | 0.5 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 1.5 | 6.2 | 98.9 | 7.5 | 101.1 |
| Medium | 75.0 | 4.1 | 101.5 | 5.3 | 99.7 |
| High | 750.0 | 3.5 | 99.3 | 4.8 | 100.4 |

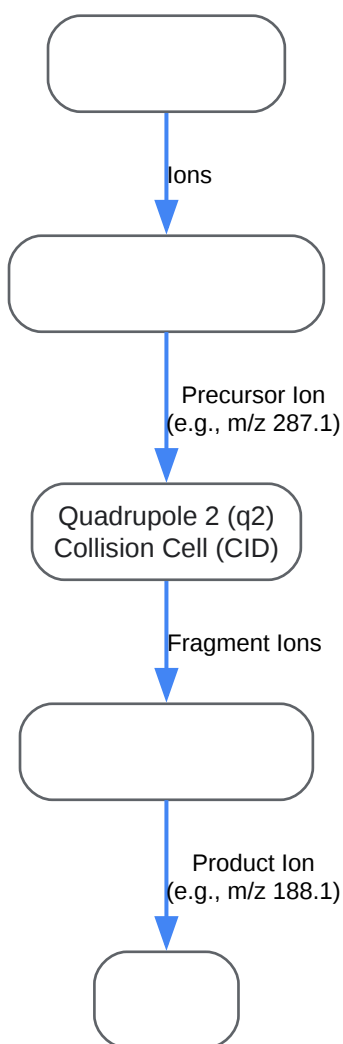
Table 3: Stability of **(-)-Cyclophenin** in Human Plasma (Example Data)

The stability of analytes in biological matrices is a critical aspect of bioanalytical method validation.^[6]^[7]

| Stability Test | Storage Conditions | Concentration (ng/mL) | % Recovery |
|------------------------|------------------------|-----------------------|------------|
| Freeze-Thaw | 3 cycles (-80°C to RT) | 1.5 | 97.2 |
| 750.0 | 98.5 | | |
| Short-Term (Bench-top) | Room Temp for 6 hours | 1.5 | 99.1 |
| 750.0 | 101.3 | | |
| Long-Term | -80°C for 30 days | 1.5 | 95.8 |
| 750.0 | 97.4 | | |
| Autosampler | 4°C for 24 hours | 1.5 | 102.4 |
| 750.0 | 100.9 | | |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in a tandem mass spectrometer for Multiple Reaction Monitoring (MRM).



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Caption: MRM logic in a triple quadrupole mass spectrometer.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of **(-)-Cycloopenin** in biological samples. The sample preparation techniques are straightforward, and the chromatographic and mass spectrometric conditions offer excellent sensitivity and selectivity. This method is well-suited for high-throughput analysis in a variety of research and clinical settings.

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